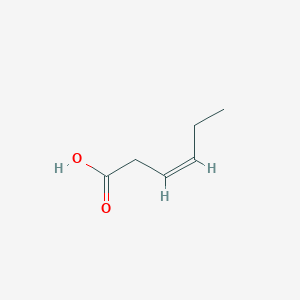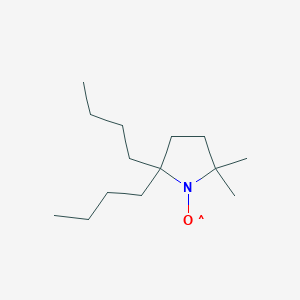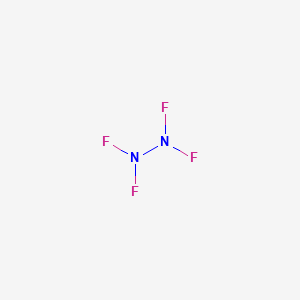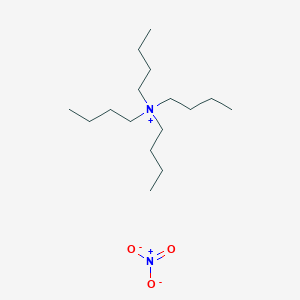
テトラブチルアンモニウムニトレート
概要
説明
Tetrabutylammonium nitrate (TBAN) is a chemical compound composed of nitrogen, oxygen, and tetrabutylammonium (TBA) cations. It is a colorless, odorless, and hygroscopic solid. TBAN is an important organic nitrate used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a fuel additive in rocket propellants. It is also used as a source of nitrogen for the production of nitric acid and nitrates.
科学的研究の応用
テトラブチルアンモニウムニトレート: 科学研究における応用に関する包括的な分析
疎水性塩の調製: テトラブチルアンモニウムニトレートは、研究室で無機アニオンの疎水性塩を調製するために使用されます。 このプロセスは、有機溶媒中での、本来溶解度の低いアニオンの溶解度を高めるために不可欠であり、さまざまな化学反応や分析に重要です .
ニトロ化剤: テトラブチルアンモニウムニトレートは、特に芳香族化合物のニトロ化において、ニトロ化剤として機能します。 テトラブチルアンモニウムニトレートとトリフルオロ酢酸無水物(TBAN-TFAA)の組み合わせは、二重結合や芳香環にNO2基を効果的に付加することが知られており、これは複雑な有機分子の合成において重要なステップです .
有機合成における触媒作用: 有機合成において、テトラブチルアンモニウムニトレートは、アリールヨージドと臭化物とスチレンおよびn-ブチルアクリレートとのヘックカップリング反応に効果的な媒体であることが報告されています。 また、ホスフィンフリーのパラジウム触媒によるアリールヨージドと臭化物のホモカップリング反応も促進します .
低周波ラマン分光法: この化合物は、低周波ラマン分光法研究で、分子間相互作用を観察するために使用されます。 テトラブチルアンモニウムニトレートの存在は、ラマンピークに影響を与える可能性があり、分子の構造ダイナミクスに関する洞察を提供します .
作用機序
Target of Action
Tetrabutylammonium nitrate is a quaternary ammonium cation It’s known that quaternary ammonium salts can interact with various biological targets, including proteins and cell membranes .
Mode of Action
For instance, they can act as phase transfer catalysts, facilitating the transport of a reactant from one phase to another . They can also interact with biological targets, potentially altering their function .
Biochemical Pathways
For example, they can influence nitrogen metabolism pathways .
Pharmacokinetics
It’s known that quaternary ammonium salts are generally lipophilic, which can influence their absorption and distribution .
Result of Action
It’s known that quaternary ammonium salts can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tetrabutylammonium nitrate. For example, the presence of water or other hydrogen bond donors can greatly reduce the ability of quaternary ammonium salts to dissolve cellulose . Furthermore, temperature and other environmental conditions can influence the equilibrium temperatures of semi-clathrate hydrates formed with quaternary onium salts .
Safety and Hazards
特性
IUPAC Name |
tetrabutylazanium;nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.NO3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3)4/h5-16H2,1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOKENWFMZXSEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.[N+](=O)([O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10549-76-5 (Parent) | |
| Record name | 1-Butanaminium, N,N,N-tributyl-, nitrate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001941271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8062076 | |
| Record name | Tetrabutylammonium nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic crystals with a weak odor; [Alfa Aesar MSDS] | |
| Record name | Tetrabutylammonium nitrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17924 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1941-27-1 | |
| Record name | Tetrabutylammonium nitrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1941-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butanaminium, N,N,N-tributyl-, nitrate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001941271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanaminium, N,N,N-tributyl-, nitrate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrabutylammonium nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrabutylammonium nitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.115 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of tetrabutylammonium nitrate?
A1: Tetrabutylammonium nitrate is represented by the molecular formula (C4H9)4NNO3 and has a molecular weight of 301.47 g/mol.
Q2: How does tetrabutylammonium nitrate interact with metal ions like Cerium(IV)?
A2: Tetrabutylammonium nitrate (TBAN) can act as a phase-transfer catalyst and extract metal ions like Cerium(IV) into organic solvents. This interaction involves the formation of a complex between TBAN and the metal ion, for example, (Bu4N)2Ce(NO3)6 in the case of Cerium(IV). [] This complex, often carrying a net neutral charge, is then more readily extracted into the organic phase. []
Q3: How does the structure of tetrabutylammonium nitrate influence its ability to extract anions into organic solvents?
A3: The bulky, hydrophobic tetrabutylammonium cation pairs with anions, forming species that are more soluble in organic solvents. This property is particularly valuable in extraction processes and phase-transfer catalysis. [, ] The specific anion distribution at the surface varies depending on the anion's identity, influencing the extraction efficiency. []
Q4: Does tetrabutylammonium nitrate hydrate in organic solvents, and if so, how?
A4: Yes, studies show that tetrabutylammonium nitrate can co-extract water into organic solvents. For instance, approximately 1/3 mole of water is co-extracted per mole of tetrabutylammonium perchlorate in various solvents. [] This hydration is attributed to the interaction of water molecules with the nitrate anion.
Q5: How does the presence of tetrabutylammonium nitrate impact the extraction of plutonium?
A5: Research indicates that the extraction of plutonium into organic solvents is significantly affected by the concentration of tetrabutylammonium nitrate and the properties of both the complexing agent and the organic diluent used. []
Q6: Can tetrabutylammonium nitrate be used to synthesize nitrate esters? If so, how does this process work?
A6: Yes, tetrabutylammonium nitrate can be utilized as a phase-transfer catalyst in the synthesis of nitrate esters. [] One method involves reacting an alkyl toluenesulfonate with sodium nitrate in the presence of a catalytic amount of tetrabutylammonium nitrate. [] The reaction is typically carried out in a biphasic system, with benzene and water as solvents, at elevated temperatures in a sealed tube. []
Q7: What role does tetrabutylammonium nitrate play in the formation of self-assembled nanoparticle films?
A7: Tetrabutylammonium nitrate acts as a "promoter" in the self-assembly of silver nanoparticles at the interface between water and organic solvents like dichloromethane. [] This interaction leads to the formation of densely packed, reflective films with strong surface-enhanced Raman scattering (SERS) properties, beneficial for analytical applications. [, , ]
Q8: Can you explain the use of tetrabutylammonium nitrate in the context of liquid thermoelectrics?
A8: Tetrabutylammonium nitrate dissolved in solvents like octanol forms nonaqueous electrolytes with remarkable thermoelectric properties. [, ] These electrolytes exhibit large Seebeck coefficients, making them promising for thermoelectric devices that can convert temperature differences into electrical energy. [, ]
Q9: How is tetrabutylammonium nitrate used in the spectrophotometric determination of cationic surfactants?
A9: Tetrabutylammonium nitrate can be extracted into chloroform as ion pairs with cationic surfactants and Methyl Orange. This property is exploited for the spectrophotometric determination of cationic surfactants, allowing for their quantification in various samples. []
Q10: What is the significance of tetrabutylammonium nitrate in the study of ionic liquids and their applications?
A10: Tetrabutylammonium nitrate serves as a model compound for studying the behavior of ionic liquids, particularly in the context of metal ion solvation and extraction. [, ] Its interactions with metal ions like uranyl(VI) in ionic liquids provide insights into the coordination chemistry and speciation of these metal complexes in such unique solvent environments. [, ]
Q11: Have there been computational studies on tetrabutylammonium nitrate, and if so, what insights have they provided?
A11: Yes, Density Functional Theory (DFT) calculations have been employed to study the interactions of tetrabutylammonium nitrate with metal complexes, specifically Zn(II) complexes with diazacrown ligands. [] These calculations provided insights into the binding energies and geometries of the resulting complexes, correlating well with experimental X-ray diffraction data. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




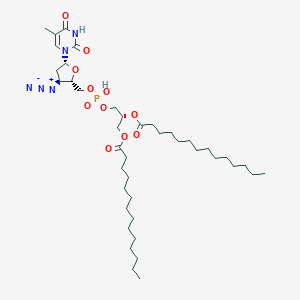
![[[(2R,3S,4R,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B155376.png)

![Dimethyl [3,3'-bipyridine]-5,5'-dicarboxylate](/img/structure/B155378.png)
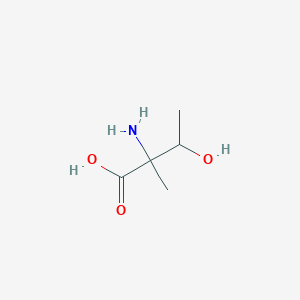

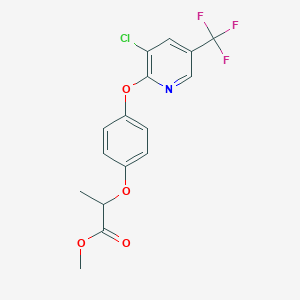
![9,10-Anthracenedione, 1-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-](/img/structure/B155384.png)
